Mécoprop-méthyle

Vue d'ensemble

Description

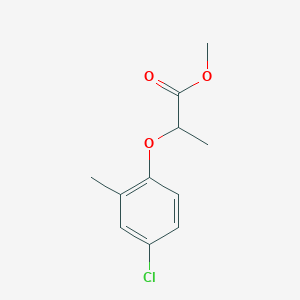

Methyl 2-(4-chloro-2-methylphenoxy)propanoate, also known as Methyl 2-(4-chloro-2-methylphenoxy)propanoate, is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2-(4-chloro-2-methylphenoxy)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(4-chloro-2-methylphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-chloro-2-methylphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'herbicides ménagers

Le mécoprop-méthyle est couramment utilisé dans la synthèse d'herbicides ménagers. Une étude détaille une méthode de synthèse développée pour l'ester méthylique du mécoprop utilisant une catalyse de transfert de phase solide-liquide avec du carbonate de potassium comme base douce et du toluène comme solvant .

Destin environnemental et analyse d'écotoxicité

Les propriétés du composé, y compris les approbations, le destin environnemental, l'écotoxicité et les problèmes de santé humaine, sont cruciales pour son application en science de l'environnement .

Polymères à empreinte moléculaire (MIP) pour l'extraction d'herbicides

Le this compound a été utilisé dans la préparation de MIP pour l'extraction spécifique des herbicides des solutions aqueuses. Cette application est importante pour la surveillance et le nettoyage de l'environnement .

Études de photodégradation

Des recherches ont été menées sur l'influence des rayonnements UV sur les propriétés spectrales du this compound, ce qui est essentiel pour comprendre sa stabilité et sa dégradation dans les milieux agricoles .

Mécanisme D'action

Target of Action

Mecoprop-methyl primarily targets broad-leaved weeds . It is used for post-emergence control of these weeds on grass .

Mode of Action

Mecoprop-methyl is a selective, systemic herbicide . It is absorbed through the leaves of plants and then translocated to the roots . The compound mimics the plant hormone IAA (auxin), which leads to uncontrolled growth in broadleaf weeds, ultimately causing their death .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of plants by mimicking auxin, a key plant growth hormone .

Pharmacokinetics

It is known that the compound is rapidly broken down to mecoprop acid after application .

Result of Action

The primary result of Mecoprop-methyl’s action is the death of broadleaf weeds . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .

Activité Biologique

Methyl 2-(4-chloro-2-methylphenoxy)propanoate is an ester compound primarily recognized for its herbicidal properties. This article explores its biological activity, mechanisms of action, and implications in agricultural practices, along with relevant case studies and research findings.

Chemical Structure and Properties

Methyl 2-(4-chloro-2-methylphenoxy)propanoate is derived from the reaction of 4-chloro-2-methylphenol and propanoic acid. The compound features a chiral center, existing in two enantiomeric forms: (R)- and (S)-enantiomers. Notably, only the (S)-enantiomer exhibits significant herbicidal activity, making the separation of these enantiomers critical for its application in agriculture.

The biological activity of methyl 2-(4-chloro-2-methylphenoxy)propanoate is primarily attributed to its interaction with plant growth mechanisms. Its mode of action includes:

- Auxin Mimicry : The compound mimics the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plants.

- Enzyme Inhibition : It may inhibit specific enzymes involved in plant metabolism, disrupting normal physiological processes.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that affect growth and development in plants.

Herbicidal Efficacy

Methyl 2-(4-chloro-2-methylphenoxy)propanoate is effective against broadleaf weeds, making it a valuable tool in crop management strategies. Its herbicidal properties are characterized by:

- Selectivity : Targeting specific weed species while minimizing damage to crops.

- Environmental Persistence : The compound's structure contributes to its stability in soil and water, which can influence its degradation rates and ecological impact.

Toxicological Profile

While methyl 2-(4-chloro-2-methylphenoxy)propanoate is useful in agriculture, it also poses potential health risks:

- Acute Effects : Exposure can lead to symptoms such as nausea, vomiting, and respiratory irritation. High concentrations may affect the liver and kidneys .

- Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects and reproductive toxicity, necessitating careful handling and regulation .

Research Findings

Recent studies have focused on various aspects of methyl 2-(4-chloro-2-methylphenoxy)propanoate's biological activity:

- Enantiomer Separation Techniques : Research has highlighted methods for effectively separating the (S)-enantiomer due to its superior herbicidal activity compared to the (R)-form.

- Microbial Degradation Studies : Investigations into microbial degradation pathways have identified specific bacteria capable of breaking down the compound, which is crucial for understanding its environmental impact .

- Toxicological Assessments : Comparative studies have evaluated the toxicity of methyl 2-(4-chloro-2-methylphenoxy)propanoate against other phenoxy herbicides, revealing insights into its safety profile and potential risks associated with agricultural use .

Case Study 1: Herbicidal Application

A field study demonstrated that methyl 2-(4-chloro-2-methylphenoxy)propanoate effectively controlled a range of broadleaf weeds in corn crops. The application resulted in a significant reduction in weed biomass without adversely affecting corn yield, underscoring its utility as a selective herbicide.

Case Study 2: Toxicity Assessment

In laboratory settings, rats exposed to high doses of methyl 2-(4-chloro-2-methylphenoxy)propanoate exhibited altered liver function markers and kidney damage. These findings emphasize the need for monitoring exposure levels among agricultural workers handling this compound regularly.

Propriétés

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAULPFWIQKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863023 | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-19-8, 23844-56-6 | |

| Record name | Mecoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPP ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecoprop methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23844-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Mecoprop methyl ester?

A1: Mecoprop methyl ester, also known as Mecoprop-methyl or MCPP ester, is primarily recognized for its herbicidal properties. [, ] It is commonly employed in both household and agricultural settings to control unwanted plant growth. [, ]

Q2: How is Mecoprop methyl ester detected and quantified in environmental samples?

A2: Researchers have developed highly sensitive methods for detecting and quantifying trace amounts of Mecoprop methyl ester in complex matrices like soil leachate. Gas chromatography coupled with electron-capture detection (GC-ECD) is a preferred technique due to its high sensitivity and ability to measure low concentrations (less than 1 µg/L) without extensive sample cleanup. [] Derivatization techniques, particularly using 2,2,2-trifluoroethanol (TFE), are crucial for enhancing the sensitivity of GC-ECD analysis. []

Q3: How does the chirality of Mecoprop methyl ester influence its degradation?

A3: Mecoprop methyl ester exists as two enantiomers, each exhibiting different susceptibility to degradation pathways. [] Studies employing enantiomer and stable isotope analyses reveal that enzymatic hydrolysis by lipases from microorganisms like Pseudomonas fluorescens and Candida rugosa demonstrates enantioselectivity. [] This implies that one enantiomer is preferentially degraded over the other, leading to enantiomeric enrichment in the remaining compound. [] This chiral selectivity highlights the importance of considering enantiomeric fate in environmental risk assessments.

Q4: Can the degradation of Mecoprop methyl ester be predicted using mathematical models?

A4: Yes, the degradation of Mecoprop methyl ester, particularly its enantioselective enzymatic hydrolysis, can be effectively described using the Rayleigh equation. [] This equation, commonly used to model isotope fractionation, has been successfully applied to depict the relationship between enantiomeric enrichment and the extent of Mecoprop methyl ester conversion during degradation. [] This approach offers valuable insights into degradation kinetics and aids in predicting the environmental fate of this herbicide.

Q5: Has the absolute configuration of Mecoprop methyl ester been determined?

A5: Yes, the absolute configuration of (+)-Mecoprop methyl ester, specifically (+)-methyl 2-(4-chloro-2-methylphenoxy)propanoate, has been unambiguously determined as (+)-(R) using vibrational circular dichroism (VCD) spectroscopy combined with ab initio calculations. [] This approach involved comparing experimental VCD spectra of the ester with theoretically predicted spectra for different conformers of (R)-Mecoprop methyl ester, confirming its absolute configuration. []

Q6: Are there efficient synthetic routes for Mecoprop methyl ester production?

A6: Researchers have developed a streamlined synthesis of Mecoprop methyl ester using solid-liquid phase transfer catalysis (S-L PTC). [] This method employs potassium carbonate (K₂CO₃) as a mild base and toluene as the solvent, achieving high conversion (95%) and 100% selectivity for the desired ester at 100°C. [] This synthetic strategy offers a practical and efficient route for Mecoprop methyl ester production.

Q7: Have kinetic models been developed for Mecoprop methyl ester synthesis?

A7: Yes, a novel kinetic model has been proposed specifically for the S-L PTC synthesis of Mecoprop methyl ester. [] This model accounts for the presence of a liquid product (the ester) and two solid co-products in the reaction mixture. [] Such models are invaluable for understanding reaction kinetics, optimizing reaction conditions, and scaling up production processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.